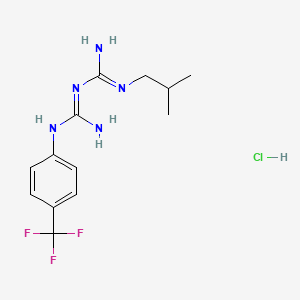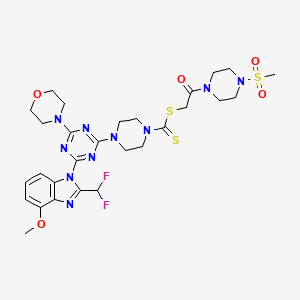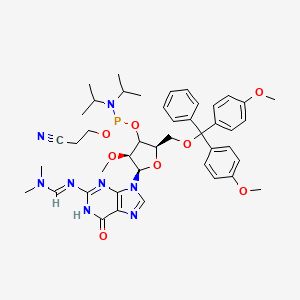
2'-OMe-dmf-G-CE-Phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-OMe-dmf-G-CE-Phosphoramidite: is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of molecular biology due to its ability to introduce 2’-O-methyl modifications into ribonucleotides, enhancing their nuclease resistance and binding affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-OMe-dmf-G-CE-Phosphoramidite involves the protection of the guanosine nucleobase followed by the introduction of the 2’-O-methyl group. The key steps include:
Protection of the 5’-hydroxyl group: using dimethoxytrityl chloride (DMT-Cl).
Protection of the 2’-hydroxyl group: with a methyl group using methyl iodide (MeI) in the presence of a base.
Protection of the guanine base: with dimethylformamidine (dmf).
Introduction of the phosphoramidite group: using β-cyanoethyl diisopropylchlorophosphoramidite
Industrial Production Methods: Industrial production of 2’-OMe-dmf-G-CE-Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: in large reactors.
Purification: using chromatography techniques.
Quality control: to ensure high purity and coupling efficiency
Chemical Reactions Analysis
Types of Reactions: 2’-OMe-dmf-G-CE-Phosphoramidite primarily undergoes:
Substitution reactions: during oligonucleotide synthesis.
Deprotection reactions: to remove protecting groups after synthesis
Common Reagents and Conditions:
Substitution reactions: Use of automated oligonucleotide synthesizers with reagents like acetonitrile and activators.
Deprotection reactions: Use of ammonium hydroxide or methylamine solutions
Major Products: The major product formed is the oligonucleotide with 2’-O-methyl modifications, which enhances stability and binding affinity .
Scientific Research Applications
Chemistry: 2’-OMe-dmf-G-CE-Phosphoramidite is used in the synthesis of modified oligonucleotides for various applications, including antisense oligonucleotides and siRNA .
Biology: In molecular biology, it is used to create nuclease-resistant RNA molecules for gene silencing and other applications .
Industry: In the biotechnology industry, it is used for the large-scale synthesis of modified oligonucleotides for research and therapeutic purposes .
Mechanism of Action
2’-OMe-dmf-G-CE-Phosphoramidite exerts its effects by incorporating 2’-O-methyl modifications into oligonucleotides. This modification:
Increases nuclease resistance: Protects the oligonucleotide from degradation by nucleases.
Enhances binding affinity: Increases the thermal stability of the RNA-RNA duplex
Comparison with Similar Compounds
- 2’-OMe-A-CE Phosphoramidite
- 2’-OMe-C-CE Phosphoramidite
- 2’-OMe-U-CE Phosphoramidite
- 2’-OMe-iPr-Pac-G-CE Phosphoramidite .
Properties
Molecular Formula |
C44H55N8O8P |
|---|---|
Molecular Weight |
854.9 g/mol |
IUPAC Name |
N'-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C44H55N8O8P/c1-29(2)52(30(3)4)61(58-25-13-24-45)60-38-36(59-42(39(38)56-9)51-28-46-37-40(51)48-43(49-41(37)53)47-27-50(5)6)26-57-44(31-14-11-10-12-15-31,32-16-20-34(54-7)21-17-32)33-18-22-35(55-8)23-19-33/h10-12,14-23,27-30,36,38-39,42H,13,25-26H2,1-9H3,(H,48,49,53)/b47-27+/t36-,38?,39+,42-,61?/m1/s1 |
InChI Key |
ZGDBCILCTOHNAB-PJNRPICNSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)
![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)
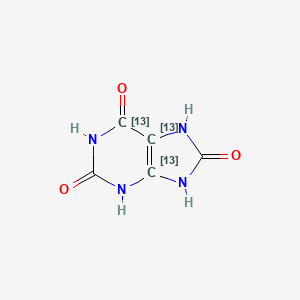
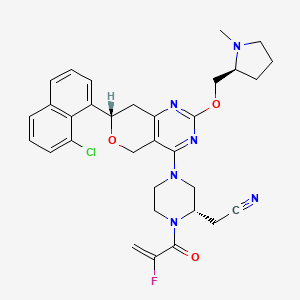
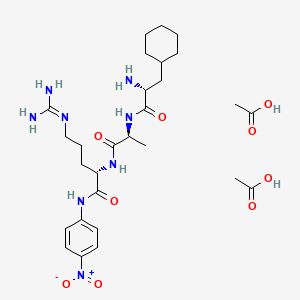

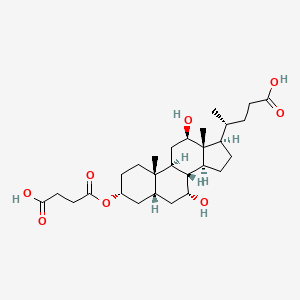
![17-Methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one](/img/structure/B12371602.png)
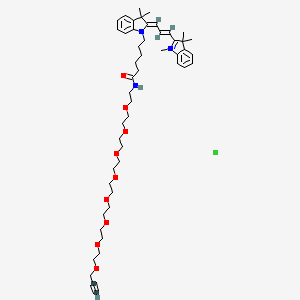
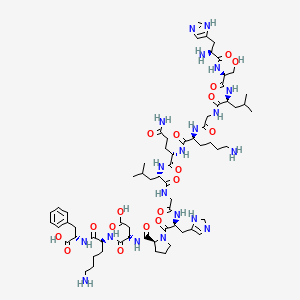
![sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12371635.png)
